molecular formula C8H13N5O3 B13767732 Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- CAS No. 55941-39-4

Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-

Cat. No.: B13767732
CAS No.: 55941-39-4
M. Wt: 227.22 g/mol
InChI Key: GEMGGKYHCZHFGS-UHFFFAOYSA-N
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Description

2-acetamido-5-[cyano(nitroso)amino]pentanamide is a complex organic compound that features both acetamido and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-5-[cyano(nitroso)amino]pentanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of solvent-free reactions or mild heating conditions are likely to be employed to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-5-[cyano(nitroso)amino]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Condensation agents: Such as acetic anhydride or phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiophenes, pyrazoles, and imidazoles, which are of significant interest due to their biological activities .

Scientific Research Applications

2-acetamido-5-[cyano(nitroso)amino]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-5-[cyano(nitroso)amino]pentanamide involves its interaction with various molecular targets. The cyano and nitroso groups can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler compound with similar cyano and amide functionalities.

    N-(2-nitrophenyl)acetamide: Contains a nitro group similar to the nitroso group in 2-acetamido-5-[cyano(nitroso)amino]pentanamide.

    N-(2-cyanoethyl)acetamide: Features a cyano group attached to an ethyl chain.

Uniqueness

2-acetamido-5-[cyano(nitroso)amino]pentanamide is unique due to the presence of both cyano and nitroso groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This structural complexity also contributes to its potential biological activities and applications in various fields .

Properties

CAS No.

55941-39-4

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

2-acetamido-5-[cyano(nitroso)amino]pentanamide

InChI

InChI=1S/C8H13N5O3/c1-6(14)11-7(8(10)15)3-2-4-13(5-9)12-16/h7H,2-4H2,1H3,(H2,10,15)(H,11,14)

InChI Key

GEMGGKYHCZHFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN(C#N)N=O)C(=O)N

Origin of Product

United States

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